

# A Comparative Crystallographic Analysis of 2-Chloro-5-Substituted Pyrimidine Derivatives

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## Compound of Interest

Compound Name: 2-Chloro-5-(trifluoromethyl)pyrimidine

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For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of small molecules is paramount for rational drug design. This guide provides a comparative analysis of the X-ray crystallographic data for derivatives of **2-chloro-5-(trifluoromethyl)pyrimidine**, a scaffold of interest in medicinal chemistry. While a crystal structure for the parent compound was not publicly available at the time of this publication, this guide presents a detailed comparison with structurally related pyrimidine derivatives to elucidate the impact of substituent modifications on molecular geometry and crystal packing.

The pyrimidine core is a ubiquitous motif in numerous therapeutic agents, and the introduction of a trifluoromethyl group can significantly enhance metabolic stability and binding affinity. The following sections detail the crystallographic parameters of selected 2-chloro-5-substituted pyrimidine analogs, offering insights into their solid-state conformations.

## Comparative Crystallographic Data

The table below summarizes key crystallographic parameters for a selection of pyrimidine derivatives, allowing for a direct comparison of their unit cell dimensions, space groups, and refinement statistics.

| Compound Name                                          | Formula                                                         | Crystal System | Space Group        | a (Å)       | b (Å)     | c (Å)      | α (°) | β (°)     | γ (°) | V (Å³)     | Z | R-factor | Ref.       |
|--------------------------------------------------------|-----------------------------------------------------------------|----------------|--------------------|-------------|-----------|------------|-------|-----------|-------|------------|---|----------|------------|
| 2-chloro-5-(3-hydroxy-3-methylbut-1-yn-1-yl)pyrimidine | C <sub>9</sub> H <sub>9</sub> ClN <sub>2</sub> O                | Monoclinic     | P2 <sub>1</sub> /c | 12.000 (2)  | 7.518 (2) | 13.450 (3) | 90    | 97.87 (3) | 90    | 1202.0 (5) | 4 | 0.0487   | [1]        |
| 5-(2,3,5-trichlorophenyl)-2,4-diaminopy                | C <sub>10</sub> H <sub>7</sub> Cl <sub>3</sub> N <sub>4</sub> O | Triclinic      | P-1                | 6.4870 (10) | 9.216 (2) | 12.016 (2) | 75.78 | 89.95 (3) | 83.45 | 691.5 (2)  | 2 | 0.0427   | [2]<br>[3] |

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| C <sub>10</sub> | Mo   |                 | 12. | 7.5 | 13. |    | 97. |    | 120  |   | 0.0 | [2] |
| H <sub>7</sub>  | nocl | P2 <sub>1</sub> | 000 | 18( | 450 | 90 | 87( | 90 | 2.0( | 4 | 487 | [3] |
| Cl <sub>3</sub> | inic | /c              | (2) | 2)  | (3) |    | 3)  |    | 5)   |   |     |     |
| N <sub>4</sub>  |      |                 |     |     |     |    |     |    |      |   |     |     |

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| C <sub>12</sub>  | Tric  | P-1 | 8.9 | 10. | 11. | 66. | 87. | 80. | 901  | 2 | 0.0 | [5] |
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## Experimental Protocols

A generalized workflow for single-crystal X-ray diffraction is outlined below. Specific experimental details for the compounds listed can be found in the cited literature.

## Synthesis and Crystallization

The synthesis of 2-chloro-5-(3-hydroxy-3-methylbut-1-yn-1-yl)pyrimidine was achieved via a Sonogashira-Hagihara cross-coupling reaction between 2-chloro-5-iodopyrimidine and 2-methyl-3-butyn-2-ol.[\[1\]](#) Colorless crystals suitable for X-ray diffraction were obtained by slow evaporation from an n-hexane solution.[\[1\]](#) The thiazolo[4,5-d]pyrimidine derivative was crystallized by slow evaporation from toluene at ambient temperature.[\[5\]](#)

## X-ray Data Collection and Structure Refinement

For 2-chloro-5-(3-hydroxy-3-methylbut-1-yn-1-yl)pyrimidine, X-ray diffraction data were collected at 150 K using a diffractometer with Mo K $\alpha$  radiation ( $\lambda = 0.71073 \text{ \AA}$ ).[\[1\]](#) The structure was solved by direct methods and refined by full-matrix least-squares on  $F^2$ . All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

In the case of the thiazolo[4,5-d]pyrimidine derivative, data collection was performed on a diffractometer with Cu K $\alpha$  radiation ( $\lambda = 1.54178 \text{ \AA}$ ) at 130(2) K.[5] The structure was also solved by direct methods and refined on  $F^2$ .

## Molecular and Crystal Structure Insights

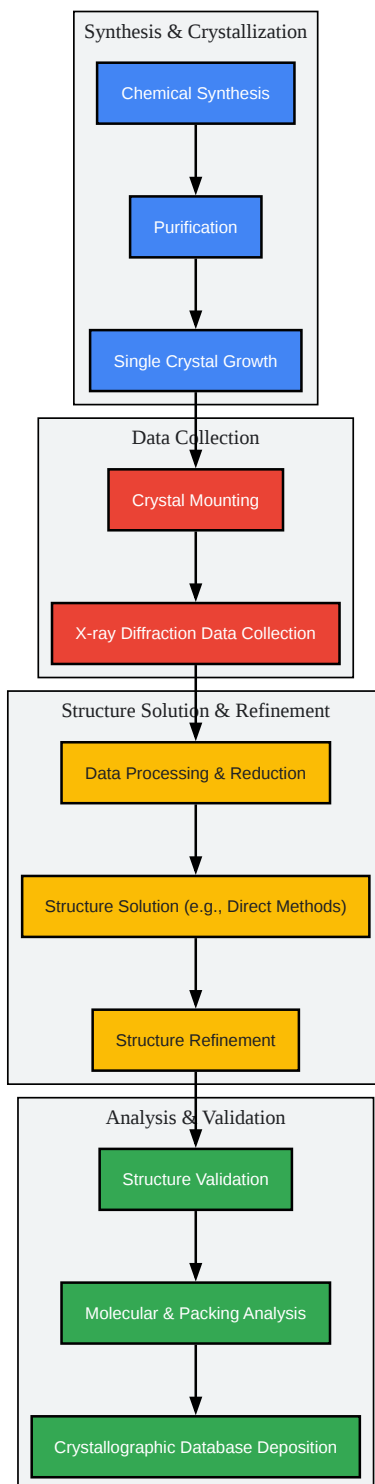
The crystal structure of 2-chloro-5-(3-hydroxy-3-methylbut-1-yn-1-yl)pyrimidine reveals an almost planar pyrimidine ring.[1] The crystal packing is dominated by intermolecular O—H $\cdots$ N hydrogen bonds between the hydroxyl group and a pyrimidine nitrogen atom, as well as C—H $\cdots$ O interactions, forming a three-dimensional network.[1]

The analysis of 5-(2,3,5-trichlorophenyl)-2,4-diaminopyrimidine is particularly interesting as it exists in two crystalline forms (polymorphs).[2][3] Form I crystallizes in a triclinic space group and incorporates a methanol molecule in the crystal lattice, while Form II is monoclinic and solvent-free.[2][3] This highlights how crystallization conditions can influence the solid-state arrangement of the same molecule.

The fused ring system of 3-(4-fluorophenyl)-2-thioxo-5-(trifluoromethyl)-2,3-dihydro[1][4]thiazolo[4,5-d]pyrimidin-7(6H)-one introduces significant steric and electronic changes. The thiazolopyrimidine core is nearly coplanar, and the crystal structure is a semi-solvate with a disordered toluene molecule.[5]

## Logical Workflow of X-ray Crystallography

The following diagram illustrates the typical workflow for determining a crystal structure using single-crystal X-ray diffraction.



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Caption: A flowchart illustrating the major stages of single-crystal X-ray crystallography.

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